molecular formula C4H10NO6P B555207 O-phospho-L-threonine CAS No. 1114-81-4

O-phospho-L-threonine

Cat. No. B555207
CAS RN: 1114-81-4
M. Wt: 199.1 g/mol
InChI Key: USRGIUJOYOXOQJ-GBXIJSLDSA-N
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Scientific Research Applications

O-phospho-L-threonine is a phosphorylated form of the essential amino acid L-threonine . It has been used as a substrate in the characterization of phosphatases . Phosphatases are enzymes that remove a phosphate group from a protein in a process called dephosphorylation. The phosphorylation and dephosphorylation of proteins play critical roles in a wide range of cellular processes.

Threonine residues in endogenous proteins undergo phosphorylation through the action of a threonine kinase . Small amounts of free phosphothreonine can be detected in urine . Antibodies against phosphothreonine can be used as an identifier in the analysis of peptides, proteins, and enzymes .

O-phospho-L-threonine, a phosphorylated form of the essential amino acid L-threonine, has several applications in scientific research . Here are some additional applications:

  • Biochemical Research

    • O-phospho-L-threonine is often used as a substrate in the characterization of phosphatases . Phosphatases are enzymes that remove a phosphate group from a protein in a process called dephosphorylation. The phosphorylation and dephosphorylation of proteins play critical roles in a wide range of cellular processes.
  • Cell Biology

    • In cell biology, O-phospho-L-threonine can be used to study cell signaling . The phosphorylation state of a protein can affect its activity and interactions with other proteins, influencing many cellular processes such as cell cycle progression, differentiation, and response to external signals.
  • Protein Analysis

    • O-phospho-L-threonine can be used in the analysis of peptides, proteins, and enzymes . For example, antibodies against phosphothreonine can be used as an identifier in the analysis of peptides, proteins, and enzymes.
  • Liquid Chromatography

    • O-phospho-L-threonine can be used as an amino acid standard in liquid chromatography with tandem mass spectrometry (LC-MS-MS) analysis .

O-phospho-L-threonine, a phosphorylated form of the essential amino acid L-threonine, has several applications in scientific research . Here are some additional applications:

  • Threonine Synthase Reaction

    • O-phospho-L-threonine is involved in the reaction of threonine synthase . Threonine synthase is a pyridoxal 5′-phosphate (PLP)-dependent enzyme and catalyses the conversion of O-phospho-L-homoserine (OPHS) and a water molecule to L-threonine . This is the last step of the L-threonine biosynthesis from L-aspartate in bacteria and plants .
  • Protein-Protein Interaction Studies

    • O-phospho-L-threonine can be used in protein-protein interaction studies . For example, it has been demonstrated that Rv2623 interacts with one of the Elevated LRRK2 autophosphorylation in brain-derived and peripheral exosomes in LRRK2 mutation carriers .

Future Directions

O-phospho-L-threonine has been used as a substrate in the characterization of phosphatases12. It could potentially be used in further research and development in this area.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and resources.


properties

IUPAC Name

(2S,3R)-2-amino-3-phosphonooxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10)/t2-,3+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRGIUJOYOXOQJ-GBXIJSLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name O-Phosphothreonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011185
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

O-phospho-L-threonine

CAS RN

27530-80-9, 1114-81-4
Record name O-Phosphonothreonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27530-80-9
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Record name Phospho-L-threonine
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URL https://commonchemistry.cas.org/detail?cas_rn=1114-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phosphothreonine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Threoninium dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.925
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Record name THREONINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
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Record name O-Phosphothreonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011185
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
476
Citations
I Bryndal, B Picur, T Lis - Journal of Molecular Structure, 2003 - Elsevier
… The structural characteristics presented in this article concern the monoanion of O-phospho-l-threonine (PThr − ) in two chemical environments: potassium (I), ammonium (II), and the …
Number of citations: 7 www.sciencedirect.com
W Maniukiewicz, W Kwiatkowski… - … Section C: Crystal …, 1996 - scripts.iucr.org
In crystals of O-phospho-dl-threonine and O-phospho-l-threonine, the molecules are zwitterionic HO3−POCH(CH3)CH(NH3+)CO2H and linked by three-dimensional networks of strong …
Number of citations: 22 scripts.iucr.org
A Günther, G Geipel, G Bernhard - Radiochimica Acta, 2006 - degruyter.com
… The complex formation of uranium(VI) with L-threonine and O-phospho-L-threonine was … The calculated constants of the different 1 : 1 uranyl complexes with O-phosphoL-threonine …
Number of citations: 41 www.degruyter.com
H Moll, G Bernhard - Journal of Coordination Chemistry, 2007 - Taylor & Francis
… spectra of 3 × 10 −7 M Cm(III) measured: (a) in the L-threonine system as a function of the threonine concentration at pH 8.7 in 0.5 M NaCl; and (b) in the O-phospho-L-threonine system …
Number of citations: 25 www.tandfonline.com
S Hayashi, K Ohkawa… - Macromolecular …, 2006 - Wiley Online Library
… Summary: The present study describes the synthesis of novel polypeptides containing O-phospho-L-threonine [Thr(PO 3 H 2 )] and L-aspartic acid. Random copolypeptides copoly[Thr(…
Number of citations: 32 onlinelibrary.wiley.com
S Hayashi, K Ohkawa, Y Suwa… - Macromolecular …, 2008 - Wiley Online Library
The modification of CaCO 3 crystal growth by synthetic L‐Ser(PO 3 H 2 ) and L‐Thr(PO 3 H 2 ) containing polypeptides is described. The amino acids Gly, L‐Glu, L‐Asp, L‐Ser, L‐Ala, …
Number of citations: 25 onlinelibrary.wiley.com
J Ellermann, A Kobelt, A Pfaltz, RK Thauer - FEBS letters, 1987 - Wiley Online Library
… (N-7-mercaptoheptanoyl-O-phospho-L-threonine, HSHTP). We report here that S-methylcomponent B (N-7-(methylthio)heptanoyl-O-phospho-L-threonine, CH3SHTP) can substitute for …
Number of citations: 57 febs.onlinelibrary.wiley.com
I Bryndal, T Lis - Zeitschrift für Kristallographie-Crystalline Materials, 2006 - degruyter.com
… Taking this into account we have previously investigated the crystal structures of potassium, ammonium and diammonium salts of O-phospho-Lthreonine (L-PThr) [7] and three …
Number of citations: 3 www.degruyter.com
S Hayashi, Y Suwa, K Ohkawa… - Key Engineering …, 2006 - Trans Tech Publ
… Keywords: O-phospho-L-threonine, L-aspartic acid, synthetic polypeptides, CaCO3 crystals, biomineralization, crystal … O-Phospho-L-threonine [Thr(PO3H2)] is able to bind Ca …
Number of citations: 3 www.scientific.net
T Kimura, VP Vassilev, GJ Shen… - Journal of the American …, 1997 - ACS Publications
… Four isomers of O-phosphothreonines (O-phospho-l-threonine, O-phospho-l-allo-threonine, O-phospho-d-threonine, and O-phospho-d-allo-threonine) were individually prepared …
Number of citations: 185 pubs.acs.org

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